1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine
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Overview
Description
1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine is a complex organic compound that features a piperazine and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate
- N′-(1-benzylpiperidin-4-yl)acetohydrazide
- 1-(1-benzyl-piperidin-4-yl)-piperazine
Uniqueness
1-(1-benzyl-4-piperidinyl)-4-(phenoxyacetyl)piperazine is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H31N3O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C24H31N3O2/c28-24(20-29-23-9-5-2-6-10-23)27-17-15-26(16-18-27)22-11-13-25(14-12-22)19-21-7-3-1-4-8-21/h1-10,22H,11-20H2 |
InChI Key |
WNIKHMMTZLLSKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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